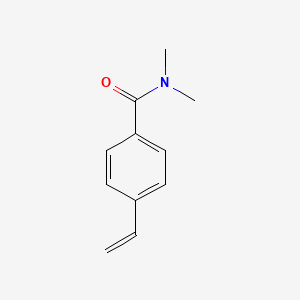

N,N-dimethyl-4-ethenylbenzamide

描述

N,N-Dimethyl-4-ethenylbenzamide is a benzamide derivative characterized by a dimethylamino group (-N(CH₃)₂) and an ethenyl (-CH=CH₂) substituent at the para position of the benzene ring. Benzamides are typically synthesized via carbodiimide-mediated coupling of benzoic acid derivatives with amines or through functional group modifications on preformed benzamide scaffolds . The dimethylamino group enhances solubility in polar solvents, while the ethenyl group offers reactivity for further derivatization, such as polymerization or cross-loupling reactions.

属性

IUPAC Name |

4-ethenyl-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-4-9-5-7-10(8-6-9)11(13)12(2)3/h4-8H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULTZDKVDSTIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-ethenylbenzamide typically involves the reaction of an aromatic halide with vinyltrimethoxysilane in the presence of a catalyst such as (1,2-dimethoxyethane)dichloronickel(II) and tetrabutylammonium triphenyldifluorosilicate. The reaction is carried out in N,N-dimethylacetamide at 35°C for 12 hours under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity.

化学反应分析

Types of Reactions: N,N-dimethyl-4-ethenylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N,N-dimethyl-4-ethylbenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Structure and Composition

N,N-dimethyl-4-ethenylbenzamide can be characterized by its molecular formula and a molecular weight of approximately 175.23 g/mol. Its structure features a benzene ring substituted with a dimethylamide group and an ethenyl group, which contributes to its reactivity and utility in synthesis.

Pharmaceutical Industry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in multiple chemical reactions, facilitating the development of:

- Analgesics : Pain-relieving medications.

- Antipyretics : Fever-reducing drugs.

- Anti-inflammatory agents : Medications that reduce inflammation.

The compound's reactivity makes it a valuable precursor in creating complex drug molecules, enhancing the efficiency of pharmaceutical manufacturing processes.

Organic Chemistry

In organic synthesis, this compound acts as a reagent and catalyst for several reactions:

- Condensation Reactions : It aids in forming larger organic molecules through the removal of small molecules like water.

- Acylation Reactions : The compound can introduce acyl groups into other organic substrates, expanding the variety of products that can be synthesized.

Its role as a catalyst often leads to improved yields and reduced reaction times, making it an essential tool in organic laboratories.

Material Science

This compound is utilized in developing advanced materials due to its ability to enhance properties such as:

- Thermal Stability : It helps materials withstand higher temperatures without degrading.

- Chemical Resistance : The compound contributes to the durability of materials against solvents and chemicals.

This makes it valuable in industries such as automotive, aerospace, and electronics where high-performance materials are required.

Analytical Chemistry

In analytical applications, this compound is employed as a solvent due to its excellent solubility for various organic compounds. Its non-toxic nature and stability under different conditions make it suitable for:

- Spectroscopy : Used as a medium for analyzing complex mixtures.

- Chromatography : Facilitates the separation and identification of compounds in mixtures.

Its effectiveness as a solvent enhances the accuracy and reliability of analytical results.

Case Study 1: Pharmaceutical Synthesis

In a study involving the synthesis of new analgesics, researchers utilized this compound as a key intermediate. The compound's ability to undergo selective reactions allowed for the efficient production of novel pain-relieving agents with improved efficacy compared to existing medications.

Case Study 2: Material Development

A project focused on developing heat-resistant polymers incorporated this compound into its formulation. The resulting materials exhibited enhanced thermal stability and chemical resistance, demonstrating significant improvements over traditional polymers used in high-temperature applications.

作用机制

The mechanism of action of N,N-dimethyl-4-ethenylbenzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Benzamide Derivatives

The following table compares N,N-dimethyl-4-ethenylbenzamide with analogous compounds, focusing on substituents, molecular properties, and applications inferred from the evidence:

Key Insights from Structural Comparisons:

Substituent Effects on Reactivity: The ethenyl group in the target compound distinguishes it from nitro (-NO₂) or trifluoromethoxy (-OCF₃) derivatives, enabling participation in Diels-Alder or Heck reactions . Dimethylamino groups universally improve solubility, as seen in N,N-dimethyl-4-nitrobenzamide, which is soluble in DMF and DMSO .

Synthetic Methodologies: Carbodiimide reagents (e.g., EDC/HOBt) are standard for benzamide synthesis , but ethenyl-containing analogs may require palladium-catalyzed coupling for introduction of the vinyl group.

Potential Applications: Pharmaceuticals: Derivatives like N-[4-(dimethylamino)benzyl]acetamide () demonstrate the role of dimethylamino groups in enhancing blood-brain barrier penetration. Agrochemicals: Trifluoromethoxy-substituted benzamides () are linked to pesticide development due to their resistance to hydrolysis. Materials Science: The ethenyl group in the target compound suggests utility in conductive polymers or photoactive materials.

生物活性

N,N-Dimethyl-4-ethenylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and other relevant biological effects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-ethenylbenzoic acid with dimethylamine. The process can be optimized using various methods to improve yield and purity. A common approach includes:

- Reagents : 4-Ethenylbenzoic acid and dimethylamine.

- Catalysts : Acid catalysts may be employed to facilitate the reaction.

- Conditions : The reaction is generally conducted under reflux conditions to ensure complete conversion.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that these compounds can inhibit various cancer cell lines, showcasing their effectiveness as potential therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 10 | Apoptosis induction |

| B | HeLa | 15 | Cell cycle arrest |

| C | A549 | 12 | Inhibition of kinase activity |

The above table summarizes the inhibitory concentration (IC50) values for various derivatives against different human cancer cell lines. The mechanism of action often involves the induction of apoptosis or interruption of critical signaling pathways.

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promise in antiparasitic activity. Studies have evaluated its effectiveness against various protozoan parasites, indicating a potential role in treating parasitic infections.

Table 2: Antiparasitic Activity of this compound

| Parasite | EC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Leishmania panamensis | 20 | 5.0 |

| Trypanosoma cruzi | 15 | 6.0 |

| Plasmodium falciparum | 18 | 4.5 |

The effective concentration (EC50) values presented indicate that this compound exhibits significant antiparasitic activity with favorable selectivity indices, suggesting lower toxicity to host cells compared to the parasites.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound derivatives could significantly inhibit cell growth through apoptosis pathways, as evidenced by caspase activation assays .

- In Silico Analysis : Molecular docking studies have suggested that this compound interacts effectively with key proteins involved in cancer progression, providing insights into its mechanism at the molecular level .

- Toxicity Assessments : Toxicological evaluations indicate that while exhibiting biological activity, the compound maintains a relatively low toxicity profile, making it a candidate for further development in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。